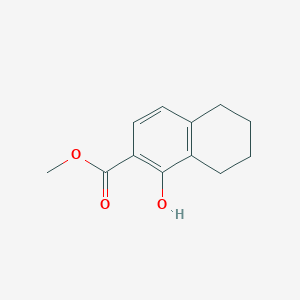

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBJIFDYCIFVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(CCCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: 1-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate or 1-carboxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Reduction: 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been studied for its potential therapeutic effects. Its structural similarity to biologically active compounds suggests that it may exhibit pharmacological properties.

Anticancer Activity

Several studies have investigated the compound's efficacy against various cancer cell lines. For example:

- Case Study: In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of apoptotic pathways via caspase activation and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| MDA-MB-231 | 20 | Bcl-2 modulation |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation.

- Case Study: Animal Models : Research using murine models of inflammation indicated that this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthetic Organic Chemistry Applications

This compound is utilized as an intermediate in the synthesis of various organic compounds.

Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of more complex naphthalene derivatives that have potential applications in pharmaceuticals and agrochemicals.

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Esterification | Methanol + Acid Catalyst | 85 |

| Reduction to Alcohol | Lithium Aluminum Hydride | 90 |

| Oxidation to Ketone | Potassium Permanganate | 75 |

Materials Science Applications

In materials science, this compound is explored for its potential use in polymer synthesis and as a building block for advanced materials.

Polymer Development

The compound can be polymerized to create new materials with desirable properties such as thermal stability and chemical resistance.

- Case Study: Polymer Blends : Research has shown that incorporating this compound into polymer blends enhances mechanical properties while maintaining flexibility.

Mechanism of Action

The mechanism by which methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Research Findings and Implications

Positional Isomerism : The hydroxyl group’s position significantly impacts biological activity. For instance, 4-hydroxy isomers () may exhibit different metabolic stability compared to the 1-hydroxy target .

Oxidation State Effects : Compounds with a 5-oxo group (e.g., 2c) show higher electrophilicity, making them suitable for further functionalization, whereas the target compound’s hydroxyl group may favor hydrogen-bond-driven applications .

Synthetic Scalability : The 90% yield reported for 2c () suggests that analogous synthetic routes could be optimized for large-scale production of the target compound .

Biological Activity

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (MHTC) is a naphthalene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure:

- Molecular Formula: C12H14O3

- Molecular Weight: 206.24 g/mol

- IUPAC Name: this compound

MHTC can be synthesized through various chemical methods, typically involving the esterification of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol under acidic conditions. The reaction is often conducted in reflux to ensure complete conversion and high yield.

MHTC exhibits several biological activities attributed to its structural features. The presence of hydroxyl and carboxylate groups allows for interactions with various biomolecules.

Antioxidant Activity

MHTC has been shown to exhibit significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

Research indicates that MHTC may modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that MHTC can cross the blood-brain barrier, offering neuroprotective effects against oxidative stress and apoptosis in neuronal cells. This property opens avenues for its use in neurodegenerative disease therapies.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of MHTC, it was found to significantly reduce lipid peroxidation levels in rat brain homogenates. The compound demonstrated a dose-dependent effect, with higher concentrations yielding greater protective effects against oxidative damage.

| Concentration (µM) | Lipid Peroxidation (% Reduction) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of MHTC in a murine model of colitis. MHTC treatment resulted in reduced levels of TNF-alpha and IL-6 in serum samples compared to control groups.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 20 | 200 ± 30 |

| MHTC (50 mg/kg) | 80 ± 10 | 90 ± 15 |

Study 3: Neuroprotection

Research conducted on neuronal cell lines exposed to oxidative stress revealed that MHTC significantly increased cell viability and reduced apoptosis markers such as caspase-3 activation.

Q & A

Q. How can machine learning enhance the prediction of synthetic yields or reaction optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.